molecular formula C14H16ClNO B2766443 2-Chloro-1-(2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone CAS No. 14609-17-7

2-Chloro-1-(2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone

Cat. No. B2766443
CAS RN: 14609-17-7
M. Wt: 249.74
InChI Key: BBTOCXSDAYZGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-1-(2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone” is a specialty product used for proteomics research . It has a molecular formula of C14H16ClNO and a molecular weight of 249.74 .

Scientific Research Applications

Anticancer Potential

2-Chloro-1-(2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone derivatives have been identified for their promising anticancer activities. Research demonstrates that certain quinoline derivatives exhibit high antiproliferative activity against cancer cell lines by interacting with DNA and inhibiting key cellular processes such as DNA topoisomerase II. These compounds can induce cell cycle arrest and potentially lead to apoptosis, suggesting their utility in cancer therapy (L. D. Via et al., 2008). Furthermore, 4-anilinofuro[2,3-b]quinoline derivatives have been synthesized and shown to be selectively active against non-small-cell lung cancers, highlighting the compound's specificity and effectiveness in oncological research (Yu‐Wen Chen et al., 2011).

Catalytic Behavior in Polymerization

The synthesis and characterization of iron and cobalt dichloride complexes bearing quinoxalinyl-iminopyridines, derived from quinoline derivatives, have shown significant catalytic activity in ethylene reactivity, including oligomerization and polymerization. This indicates the potential of quinoline derivatives in the development of new catalysts for polymer production, which is crucial for various industrial applications (Wen‐Hua Sun et al., 2007).

Antimicrobial Activity

Research into substituted 1,2,3-triazoles incorporating quinoline moieties has led to the development of compounds with notable antimicrobial activities. These compounds represent a potential line of research for the development of new antimicrobial agents, which is increasingly important in the face of rising antibiotic resistance (Bantwal Shivarama Holla et al., 2005).

Antioxidant Properties and DNA Binding

Novel chloroquinoline derivatives have been synthesized and evaluated for their antioxidant activity and their ability to bind to calf thymus DNA (CT-DNA). These studies provide insights into the multifunctional applications of quinoline derivatives, including their potential role in combating oxidative stress-related diseases and their interaction with DNA for possible therapeutic applications (S. Murugavel et al., 2017).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of "2-Chloro-1-(2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone" .

properties

IUPAC Name

2-chloro-1-(2,2,4-trimethylquinolin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO/c1-10-8-14(2,3)16(13(17)9-15)12-7-5-4-6-11(10)12/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTOCXSDAYZGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=CC=CC=C12)C(=O)CCl)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.